

N-Cyanoacetylurethane: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Cyanoacetylurethane**

Cat. No.: **B033127**

[Get Quote](#)

CAS Number: 6629-04-5

This technical guide provides an in-depth overview of **N-Cyanoacetylurethane**, a versatile chemical intermediate with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, experimental protocols for its synthesis and analysis, and its role as a precursor in targeting key signaling pathways.

Chemical and Physical Properties

N-Cyanoacetylurethane, also known by synonyms such as Ethyl N-(cyanoacetyl)carbamate and (Cyanoacetyl)carbamic Acid Ethyl Ester, is a white to pale yellow solid.^{[1][2][3][4]} It is a valuable building block in organic synthesis due to its reactive functional groups.^{[3][5]}

Table 1: Physicochemical Properties of **N-Cyanoacetylurethane**

Property	Value	Reference(s)
CAS Number	6629-04-5	[3][5]
Molecular Formula	C ₆ H ₈ N ₂ O ₃	[3][5]
Molecular Weight	156.14 g/mol	[3][5]
Appearance	White to pale yellow solid/flakes/powder	[1][2][3][4]
Melting Point	167-169 °C	[3][4]
Solubility	Soluble in DMSO and Methanol	[2][4]
Purity	≥ 98%	[3]

Table 2: Spectroscopic Data for **N-Cyanoacetylurethane**

Spectroscopic Technique	Characteristic Peaks/Signals	Reference(s)
¹ H NMR	δ 1.2 ppm (triplet, ethyl group), δ 3.4 ppm (singlet, methylene protons adjacent to nitrile)	[5]
FTIR	2250 cm ⁻¹ (C≡N stretch), 1700 cm ⁻¹ (C=O stretch)	[5]

Experimental Protocols

Synthesis of **N-Cyanoacetylurethane**

A common and effective method for the synthesis of **N-Cyanoacetylurethane** involves the condensation of 2-cyanoacetic acid with ethyl carbamate (urethane).[5][6] The reaction is typically carried out in an aprotic solvent in the presence of a dehydrating agent.[5]

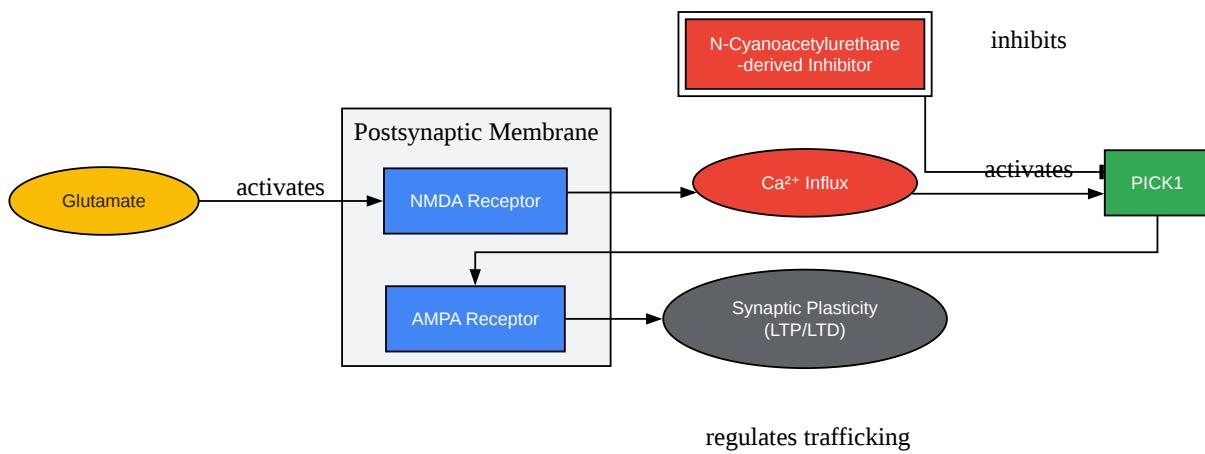
Protocol:

- To a solution of 2-cyanoacetic acid (85 g, 1 mol) and ethyl aminoformate (89 g, 1 mol) in toluene (500 mL), slowly add phosphorus oxychloride (45 mL, 0.5 mol).[6]
- Add dimethylformamide (DMF, 5 mL) to the mixture.[6]
- Heat the reaction mixture to 70°C and maintain for 2 hours.[6]
- After cooling the reaction to room temperature, quench the excess phosphorus oxychloride by adding water (500 mL).[6]
- Collect the precipitated product by suction filtration.[6]
- Wash the filtered solid with ethyl ether.[6]
- Dry the product to yield **N-Cyanoacetylurethane** as a white solid. The reported yield for this method is 67%. [6]

Purification

The crude **N-Cyanoacetylurethane** can be purified by recrystallization from ethanol to achieve higher purity.[5]

Analytical Methods

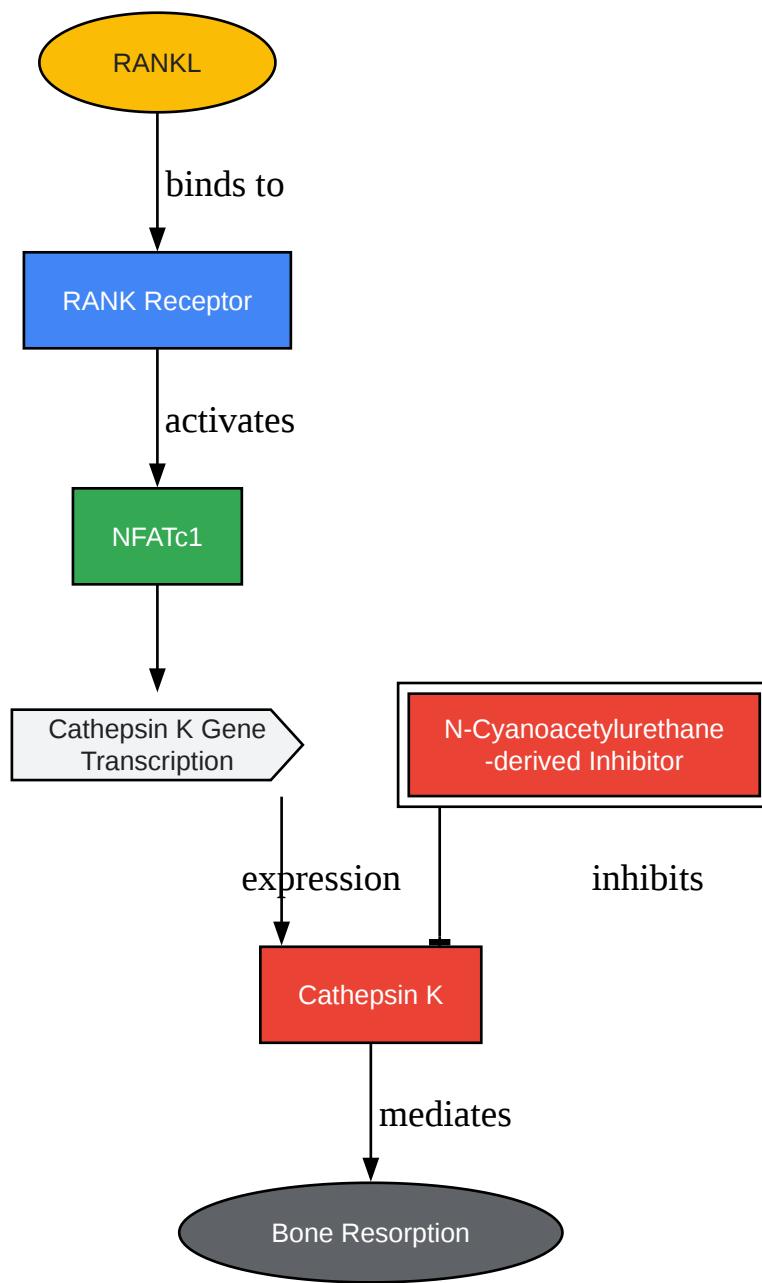

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of **N-Cyanoacetylurethane** and for identifying any related substances.[7] Liquid Chromatography-Mass Spectrometry (LC-MS) is also a valuable technique for its detection and quantification, particularly in complex matrices.[5]

Role in Drug Development and Signaling Pathways

N-Cyanoacetylurethane serves as a crucial starting material for the synthesis of inhibitors targeting specific proteins involved in various disease pathologies.[4] Its utility has been particularly noted in the development of inhibitors for the PDZ domain of PICK1 and for the enzyme cathepsin K.[4]

Precursor to PICK1 Inhibitors

Protein Interacting with C Kinase 1 (PICK1) is a scaffold protein that plays a significant role in the trafficking of membrane receptors, including AMPA receptors, and is implicated in neurological conditions.[8][9] It is a target for therapeutic intervention in conditions such as chronic pain and ischemic brain injury.[4][10] **N-Cyanoacetylurethane** is used in the synthesis of molecules that can inhibit the protein-protein interactions mediated by the PDZ domain of PICK1.[4]

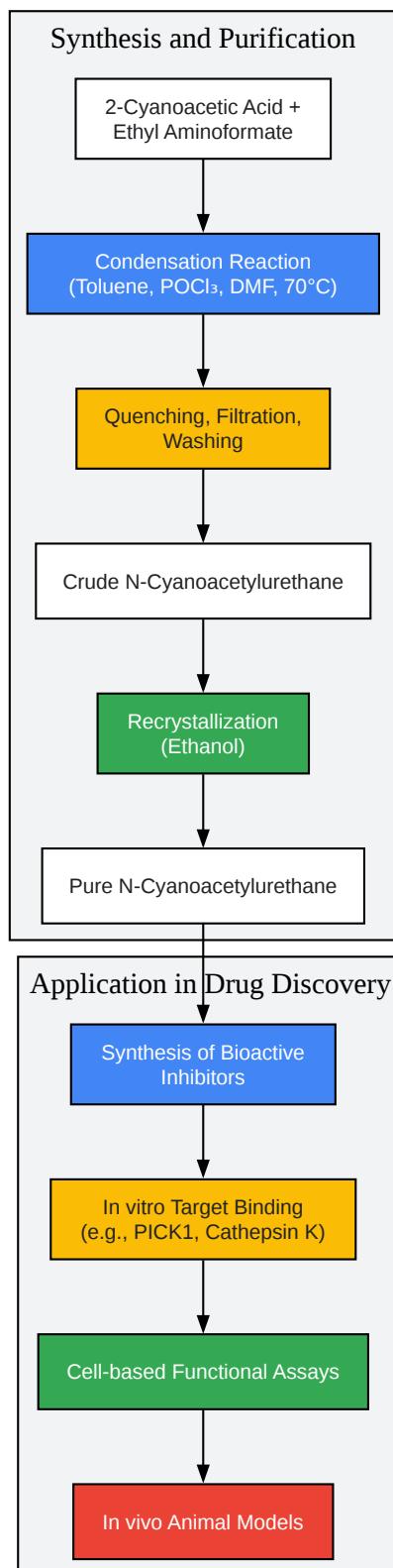


[Click to download full resolution via product page](#)

PICK1 Signaling in Synaptic Plasticity

Precursor to Cathepsin K Inhibitors

Cathepsin K is a cysteine protease predominantly expressed in osteoclasts and is a key enzyme in bone resorption.[2][11] Its activity is regulated by the RANKL/RANK signaling pathway, which is crucial for osteoclast differentiation and function.[12][13] Overactivity of cathepsin K is associated with osteoporosis.[2] **N-Cyanoacetylurethane** is a synthetic precursor for the development of cathepsin K inhibitors, which are a therapeutic target for treating bone diseases.[4]



[Click to download full resolution via product page](#)

Cathepsin K Regulation in Bone Resorption

Experimental Workflow Overview

The general workflow from starting materials to the application of **N-Cyanoacetylurethane**-derived compounds in research is outlined below.

[Click to download full resolution via product page](#)

N-Cyanoacetylurethane Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Cyanoacetylethylcarbamate | C6H8N2O3 | CID 23112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cathepsin K - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. N-CYANOACETYLURETHANE | 6629-04-5 [chemicalbook.com]
- 5. Buy N-Cyanoacetylurethane | 6629-04-5 [smolecule.com]
- 6. Synthesis routes of N-Cyanoacetylurethane [benchchem.com]
- 7. N-cyanoacetylurethane used as an important benchmark for measuring drug quality [handom-chem.com]
- 8. PICK1 promotes caveolin-dependent degradation of TGF- β type I receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PICK1 - Wikipedia [en.wikipedia.org]
- 10. cdn.mednet.co.il [cdn.mednet.co.il]
- 11. cAMP-PKA signaling pathway regulates bone resorption mediated by processing of cathepsin K in cultured mouse osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]
- 13. Cathepsin K in Pathological Conditions and New Therapeutic and Diagnostic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Cyanoacetylurethane: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b033127#n-cyanoacetylurethane-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com